N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide
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Overview
Description
Bcl-2-IN-13 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has shown significant potential in cancer research due to its ability to induce apoptosis in cancer cells by inhibiting the anti-apoptotic function of Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of Bcl-2-IN-13 typically involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Bcl-2-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Bcl-2-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bcl-2 in apoptosis and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the mechanisms of apoptosis and cell survival.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly those that exhibit overexpression of Bcl-2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways.
Mechanism of Action
Bcl-2-IN-13 exerts its effects by binding to the Bcl-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately results in the activation of caspases and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A highly selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
ABT-737: Another Bcl-2 inhibitor with a broad spectrum of activity against various Bcl-2 family proteins.
Epigallocatechin gallate: A natural compound found in green tea that has been shown to inhibit Bcl-2.
Uniqueness
Bcl-2-IN-13 is unique in its high potency and selectivity for Bcl-2, making it a valuable tool for studying the role of Bcl-2 in apoptosis and for developing new therapeutic strategies targeting this pathway .
Properties
Molecular Formula |
C42H44ClN7O6S3 |
---|---|
Molecular Weight |
874.5 g/mol |
IUPAC Name |
N-[6-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1-dioxo-1,2-benzothiazol-3-yl]-4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C42H44ClN7O6S3/c1-47(2)21-20-33(29-57-35-9-4-3-5-10-35)44-39-19-17-36(27-40(39)50(51)52)58(53,54)45-42-38-18-16-34(26-41(38)59(55,56)46-42)49-24-22-48(23-25-49)28-31-8-6-7-11-37(31)30-12-14-32(43)15-13-30/h3-19,26-27,33,44H,20-25,28-29H2,1-2H3,(H,45,46)/t33-/m1/s1 |
InChI Key |
IXACTXFUQMBZJI-MGBGTMOVSA-N |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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